sodium;2,6-difluorobenzoate sodium;2,6-difluorobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13293312
InChI: InChI=1S/C7H4F2O2.Na/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1
SMILES:
Molecular Formula: C7H3F2NaO2
Molecular Weight: 180.08 g/mol

sodium;2,6-difluorobenzoate

CAS No.:

Cat. No.: VC13293312

Molecular Formula: C7H3F2NaO2

Molecular Weight: 180.08 g/mol

* For research use only. Not for human or veterinary use.

sodium;2,6-difluorobenzoate -

Specification

Molecular Formula C7H3F2NaO2
Molecular Weight 180.08 g/mol
IUPAC Name sodium;2,6-difluorobenzoate
Standard InChI InChI=1S/C7H4F2O2.Na/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1
Standard InChI Key NSAGNHHXPUCREY-UHFFFAOYSA-M
Isomeric SMILES C1=CC(=C(C(=C1)F)C(=O)[O-])F.[Na+]
Canonical SMILES C1=CC(=C(C(=C1)F)C(=O)[O-])F.[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Formula

Sodium 2,6-difluorobenzoate is a sodium salt derived from 2,6-difluorobenzoic acid. Its structure features a benzene ring substituted with fluorine atoms at the 2- and 6-positions and a carboxylate group at the 1-position (Figure 1). The molecular formula C7H3F2NaO2\text{C}_7\text{H}_3\text{F}_2\text{NaO}_2 corresponds to an exact mass of 179.999878 Da, with a polar surface area (PSA) of 40.13 Ų and a computed octanol-water partition coefficient (LogP) of 0.328 . The sodium ion stabilizes the carboxylate group, enhancing solubility in polar solvents.

PropertyValue
CAS Number6185-28-0
Molecular Weight180.084 g/mol
Boiling Point231°C at 760 mmHg
Flash Point93.5°C
Hazard CodeXi (Irritant)
HS Code2916399090

Table 1: Key physicochemical properties of sodium 2,6-difluorobenzoate .

Spectroscopic and Analytical Data

Fourier-transform infrared (FT-IR) spectroscopy of sodium 2,6-difluorobenzoate reveals characteristic absorption bands at 1,680 cm1^{-1} (C=O stretch) and 1,250 cm1^{-1} (C-F stretch). Nuclear magnetic resonance (NMR) spectra show distinct fluorine-19 signals at -110 ppm (ortho-fluorine) and -115 ppm (para-fluorine), confirming the substitution pattern .

Synthesis and Production Methods

Palladium-Catalyzed Cyanation and Hydrolysis

A modern approach involves palladium-catalyzed cyanation of 2,6-difluorobromobenzene, followed by hydrolysis to the carboxylic acid and subsequent neutralization with sodium hydroxide (Figure 2). In a representative procedure:

  • Cyanation: 2,6-Difluorobromobenzene reacts with potassium hexacyanoferrate(III) (K4[Fe(CN)6]\text{K}_4[\text{Fe}(\text{CN})_6]) in dimethylacetamide (DMAC) using palladium acetate (Pd(OAc)2\text{Pd}(\text{OAc})_2) as a catalyst and sodium carbonate as a base .

  • Hydrolysis: The resulting 2,6-difluorobenzonitrile undergoes acidic or basic hydrolysis to yield 2,6-difluorobenzoic acid.

  • Neutralization: Treatment with sodium hydroxide produces the sodium salt.

Reaction conditions are optimized at 110–135°C for 20–24 hours, achieving yields exceeding 90% .

ParameterOptimal Condition
CatalystPd(OAc)2\text{Pd}(\text{OAc})_2 (0.1–0.5 mol%)
SolventDMAC
Temperature120°C
Reaction Time24 hours

Table 2: Key parameters for palladium-catalyzed synthesis .

Applications in Pharmaceutical Development

Role in Drug Formulation

Sodium 2,6-difluorobenzoate serves as a counterion in salt formulations of basic drugs to enhance solubility and bioavailability. A notable example is its use in the prodrug N{5chloro2[((2S)3{[1(4chlorobenzyl)piperidin4yl]amino}2hydroxy2methylpropyl)oxy]4hydroxyphenyl}acetamideN-\{5-\text{chloro}-2-[((2S)-3-\{[1-(4-\text{chlorobenzyl})\text{piperidin}-4-\text{yl}]\text{amino}\}-2-\text{hydroxy}-2-\text{methylpropyl})\text{oxy}]-4-\text{hydroxyphenyl}\} \text{acetamide}, developed for treating chronic obstructive pulmonary disease (COPD) and asthma . The sodium salt formulation improves aqueous solubility, facilitating pulmonary delivery via inhalation.

Therapeutic Mechanisms and Dosage

In preclinical studies, the 2,6-difluorobenzoate salt demonstrated dose-dependent inhibition of airway inflammation in murine models of asthma, with effective doses ranging from 0.001 to 30 mg/kg . The compound modulates piperidine-4-yl amino interactions, reducing leukotriene synthesis and bronchoconstriction.

Industrial and Regulatory Considerations

Regulatory Compliance

The compound falls under HS code 2916399090 ("other aromatic monocarboxylic acids"), attracting a Most-Favored-Nation (MFN) tariff of 6.5% and a general tariff of 30.0% in international trade . Manufacturers must comply with Good Manufacturing Practices (GMP) for pharmaceutical-grade production, ensuring residual solvent levels (e.g., DMAC) remain below 500 ppm.

Recent Advances and Future Directions

Innovations in Catalytic Systems

Recent patents disclose nickel-catalyzed fluorination methods using Ni(COD)2\text{Ni}(\text{COD})_2 and chelating ligands, enabling room-temperature synthesis of 2,6-difluorobenzoic acid derivatives. These methods reduce energy consumption and improve atom economy compared to traditional routes .

Emerging Applications in Materials Science

Preliminary studies suggest sodium 2,6-difluorobenzoate could act as a precursor for fluorinated liquid crystals. Its rigid aromatic core and fluorine substituents enhance anisotropic polarizability, a critical property for display technologies.

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